molecular formula C30H40N2O4 B6288776 Mtt-AEEA.DEA CAS No. 2098500-66-2

Mtt-AEEA.DEA

Cat. No. B6288776
CAS RN: 2098500-66-2
M. Wt: 492.6 g/mol
InChI Key: IRNPHKGLGNLZCO-UHFFFAOYSA-N
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Description

Mtt-AEEA.DEA, also known as N-(4-Methyltrity)-8-amino-3,6-dioxaoctanoic acid diethylamine, is a chemical compound with the molecular formula C26H29NO4*C4H11N . It’s often used in the field of chemical research .


Chemical Reactions Analysis

Mtt-AEEA.DEA is likely involved in complex chemical reactions, especially in the context of gas treatment. For instance, AEEA has been used to enhance the absorption performance of MDEA in capturing CO2 and H2S .


Physical And Chemical Properties Analysis

Mtt-AEEA.DEA is a white crystalline powder with a melting point of 90 - 95 °C . It’s highly soluble in water, ethanol, and buffered salt solutions .

Safety and Hazards

While specific safety data for Mtt-AEEA.DEA is not available, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety guidelines .

Future Directions

The future applications of Mtt-AEEA.DEA could be vast, especially in the field of medical research and gas treatment technologies. Its use as a payload in the development of antibody-drug conjugates shows promise for future cancer treatments . Additionally, its role in enhancing the absorption performance of MDEA in gas treatment technologies could lead to more efficient and environmentally friendly processes .

properties

IUPAC Name

diethylazanium;2-[2-[2-[[(4-methylphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4.C4H11N/c1-21-12-14-24(15-13-21)26(22-8-4-2-5-9-22,23-10-6-3-7-11-23)27-16-17-30-18-19-31-20-25(28)29;1-3-5-4-2/h2-15,27H,16-20H2,1H3,(H,28,29);5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNPHKGLGNLZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CC.CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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